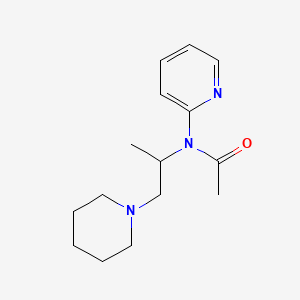

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide

CAS No.: 82504-92-5

Cat. No.: VC18394704

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82504-92-5 |

|---|---|

| Molecular Formula | C15H23N3O |

| Molecular Weight | 261.36 g/mol |

| IUPAC Name | N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide |

| Standard InChI | InChI=1S/C15H23N3O/c1-13(12-17-10-6-3-7-11-17)18(14(2)19)15-8-4-5-9-16-15/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |

| Standard InChI Key | GPVSXHXJTGPKEB-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide is characterized by the following identifiers:

| Property | Value |

|---|---|

| CAS No. | 82504-92-5 |

| IUPAC Name | N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide |

| Molecular Formula | C₁₅H₂₃N₃O |

| Molecular Weight | 261.36 g/mol |

| Canonical SMILES | CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C |

| InChI Key | GPVSXHXJTGPKEB-UHFFFAOYSA-N |

The molecule’s structure combines a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) and a piperidine moiety (a six-membered saturated heterocycle with one nitrogen atom), bridged by an acetamide group. This configuration introduces both lipophilic (piperidine) and polar (pyridine, acetamide) regions, influencing its pharmacokinetic properties.

Spectroscopic and Physicochemical Data

While experimental data for this specific compound are sparse, analogous N-pyridinyl acetamides exhibit logP values ranging from 1.5 to 2.8, suggesting moderate lipophilicity conducive to blood-brain barrier penetration . Theoretical predictions using tools like ACD/Labs indicate a polar surface area of 54.8 Ų, aligning with typical bioavailability profiles for central nervous system (CNS)-targeting agents.

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide likely follows pathways common to N-alkyl-N-heteroaryl acetamides. A plausible route involves:

-

Amide Bond Formation: Reacting 2-aminopyridine with chloroacetyl chloride to yield N-(pyridin-2-yl)acetamide.

-

Alkylation: Introducing the piperidine-containing side chain via nucleophilic substitution, using 1-methyl-2-(piperidin-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Alternative methods may employ Ullmann coupling or Buchwald-Hartwig amination to assemble the N-arylacetamide core, though these approaches are less cost-effective for industrial-scale production .

Purification and Characterization

Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Characterization leverages:

-

NMR: Distinct signals for the pyridine ring (δ 8.2–8.5 ppm, aromatic protons), piperidine (δ 2.3–2.7 ppm, methylene groups), and acetamide (δ 2.1 ppm, methyl group).

-

Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 262.2.

| Cancer Type | Model System | Effect (Dose) |

|---|---|---|

| Colorectal | HCT116 xenografts | 60% tumor growth inhibition (50 mg/kg BID) |

| Triple-Negative Breast | MDA-MB-231 cells | Apoptosis induction via PARP cleavage (10 μM) |

Research Gaps and Future Directions

Unexplored Therapeutic Areas

-

Neurodegenerative Diseases: The compound’s ability to cross the blood-brain barrier warrants investigation in Alzheimer’s models, given Wnt’s role in neurogenesis.

-

Fibrotic Disorders: Wnt/β-catenin signaling drives hepatic and pulmonary fibrosis; inhibition could attenuate collagen deposition.

Synthetic Chemistry Priorities

-

Stereoselective Synthesis: The chiral center at the 1-methyl-2-(piperidinyl)ethyl group remains unexplored. Enantiomer-specific activity differences are likely but uncharacterized.

-

Prodrug Development: Esterification of the acetamide carbonyl could enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume